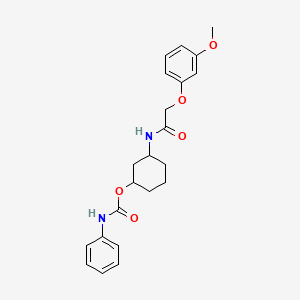

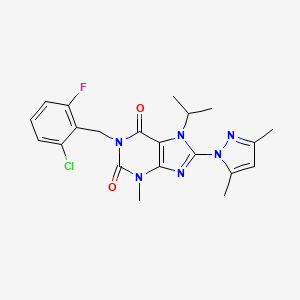

![molecular formula C20H26N2O3S B2855356 4-[(4-苄基哌嗪基)亚磺酰基]-3-甲氧基-2-甲苯甲醚 CAS No. 338981-87-6](/img/structure/B2855356.png)

4-[(4-苄基哌嗪基)亚磺酰基]-3-甲氧基-2-甲苯甲醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Medicinal Chemistry: Drug Design and Synthesis

The compound is structurally related to sulfonimidates, which are known for their utility in medicinal chemistry. Sulfonimidates serve as precursors for drug candidates, particularly those containing sulfoximine and sulfonimidamide groups . These groups are valuable in the design of drugs due to their biological activity and ability to act as chiral centers in asymmetric synthesis. The compound’s potential to be modified at multiple points makes it a versatile intermediate in the synthesis of complex pharmaceuticals.

Polymer Science: Precursors for Polymer Synthesis

Sulfonimidates, closely related to the compound, have been utilized in polymer science as precursors for the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers . The thermal lability of sulfonimidates under elevated temperatures can be exploited to create novel polymeric materials with unique properties, suggesting similar applications for the compound .

Organic Synthesis: Chiral Building Blocks

The stereogenic sulfur center of sulfonimidates makes them excellent chiral templates for asymmetric syntheses . They can introduce chirality into synthetic pathways, which is crucial for the production of enantiomerically pure compounds. This property could be extended to the compound being analyzed, offering a pathway to synthesize chiral molecules with high enantioselectivity.

Catalysis: Alkyl Transfer Reagents

Sulfonimidates are known to act as alkyl transfer reagents to acids, alcohols, and phenols . This application is significant in catalysis, where the transfer of alkyl groups can facilitate various chemical transformations. The compound’s structural similarity suggests that it could also serve as an alkyl transfer agent, potentially under mild conditions.

Material Science: Synthesis of Fine Chemicals

Compounds like the one under analysis are important in the synthesis of fine chemicals used in material science . Their incorporation into materials can impart desirable properties such as increased durability or specific reactivity, making them valuable in the development of advanced materials.

Pharmaceutical Industry: Biological Activity

Sulfonimidates and related compounds exhibit a wide range of biological activities, making them important in the pharmaceutical industry . They are components of several drugs, including proton pump inhibitors and other therapeutics. The compound’s structural features suggest it could be explored for similar biological applications.

属性

IUPAC Name |

1-benzyl-4-(2,4-dimethoxy-3-methylphenyl)sulfinylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-16-18(24-2)9-10-19(20(16)25-3)26(23)22-13-11-21(12-14-22)15-17-7-5-4-6-8-17/h4-10H,11-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOUBXORLZSKLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)S(=O)N2CCN(CC2)CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

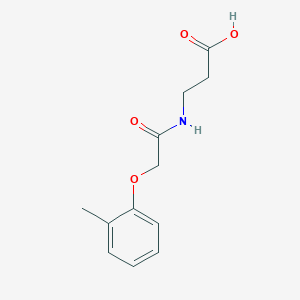

![1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855274.png)

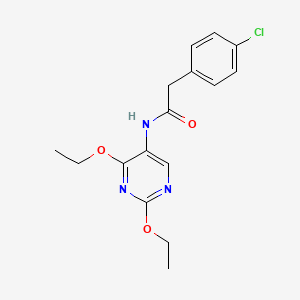

![ethyl [5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2855275.png)

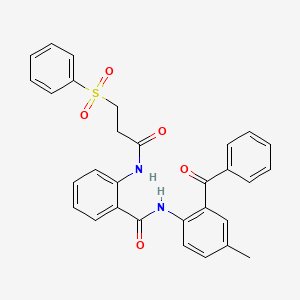

![8-(2-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855276.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2855282.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2855286.png)

![2-Azaspiro[3.3]heptan-6-one hydrochloride](/img/structure/B2855294.png)